molecular formula C25H30FNO5 B3004283 (E)-1-(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one CAS No. 1396892-49-1

(E)-1-(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

Cat. No. B3004283
CAS RN: 1396892-49-1
M. Wt: 443.515
InChI Key: ULYLMXABHRXQRL-RMKNXTFCSA-N
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Description

(E)-1-(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one is a useful research compound. Its molecular formula is C25H30FNO5 and its molecular weight is 443.515. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

  • Synthesis for In Vivo Studies of Acetylcholinesterase : An analog of donepezil, incorporating a 4-fluorobenzyl group, was synthesized for acetylcholinesterase (AChE) studies. However, it showed nonspecific distribution in brain regions, indicating it might not be suitable for in vivo AChE studies despite potent in vitro activity (Lee et al., 2000).

  • Antiplatelet Activities of Synthetic Derivatives : Piperlongumine derivatives, including ones similar to the compound , exhibited inhibitory effects on platelet aggregation. A specific derivative significantly inhibited platelet aggregation induced by collagen and other agents (Park et al., 2008).

Quantum Chemical and Molecular Dynamic Studies

  • Corrosion Inhibition Properties on Iron : Piperidine derivatives were investigated for their corrosion inhibition properties on iron. The study involved quantum chemical calculations and molecular dynamics simulations, providing insights into their binding energies and reactivity parameters (Kaya et al., 2016).

Exploration of Nitrogen Heterocyclic Periphery

  • Fasiglifam Agonist for Diabetes Treatment : The exploration of piperidine derivatives for the core of fasiglifam, a free fatty acid receptor agonist, revealed several compounds with potential therapeutic intervention in type 2 diabetes. This study highlights the pharmacophoric significance of such compounds (Lukin et al., 2020).

Synthesis and Crystal Structure Analysis

  • Crystal Structure of Benzyl Piperidin-4-One Derivatives : A novel compound with a benzyl piperidin-4-one core was synthesized and its crystal structure analyzed, offering insights into its molecular conformation and potential for broad inhibitory activities (Si-jia, 2011).

Synthesis for Imaging Agents

  • Radiotracer Synthesis for Acetylcholinesterase Mapping : The synthesis of fluorine-labeled AChE inhibitors, incorporating a 4-fluorobenzyl piperidine moiety, was carried out. However, the nonspecific bindings in brain regions indicated that these compounds might not be suitable for AChE mapping (Choe et al., 2000).

Pharmacological Investigations

  • Evaluation as Anti-Alzheimer's Agents : N-Benzylated derivatives were synthesized and evaluated for anti-Alzheimer's activity. The study was based on the lead compound donepezil, indicating the potential of such derivatives in Alzheimer's management (Gupta et al., 2020).

Antimicrobial Activity

  • Synthesis and Antimicrobial Evaluation : New derivatives with the piperidin-1-yl group were synthesized and showed good in vitro antibacterial and antifungal activities (Ashok et al., 2014).

properties

IUPAC Name

(E)-1-[4-[(4-fluorophenyl)methoxymethyl]piperidin-1-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30FNO5/c1-29-22-14-20(15-23(30-2)25(22)31-3)6-9-24(28)27-12-10-19(11-13-27)17-32-16-18-4-7-21(26)8-5-18/h4-9,14-15,19H,10-13,16-17H2,1-3H3/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULYLMXABHRXQRL-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CC(=O)N2CCC(CC2)COCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)N2CCC(CC2)COCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30FNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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